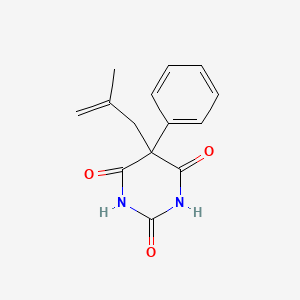![molecular formula C21H34ClNO3 B13810139 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butylamino group, a hydroxypropoxy group, and a cyclohexylphenyl group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
The synthesis of 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the tert-butylamino group, followed by the introduction of the hydroxypropoxy group through a series of reactions involving epoxides and alcohols. The cyclohexylphenyl group is then attached using Friedel-Crafts alkylation. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions .
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently .
Análisis De Reacciones Químicas
1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the tert-butylamino group, leading to the formation of different derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The tert-butylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the hydroxypropoxy group can enhance solubility and facilitate binding. The cyclohexylphenyl group provides structural stability and specificity to the compound’s action .
Propiedades
Fórmula molecular |
C21H34ClNO3 |
|---|---|
Peso molecular |
384.0 g/mol |
Nombre IUPAC |
1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C21H33NO3.ClH/c1-15(23)19-12-17(16-8-6-5-7-9-16)10-11-20(19)25-14-18(24)13-22-21(2,3)4;/h10-12,16,18,22,24H,5-9,13-14H2,1-4H3;1H |
Clave InChI |
FULVMEXDRLCYBP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)C2CCCCC2)OCC(CNC(C)(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



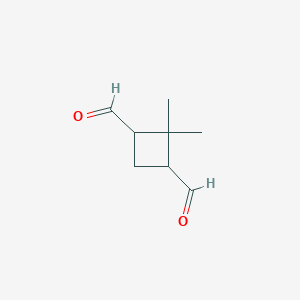
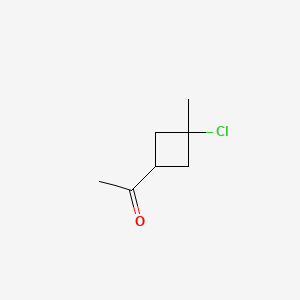
![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
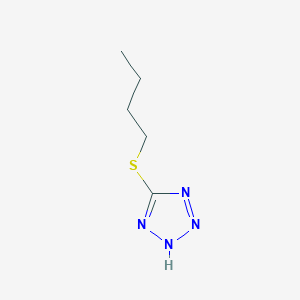

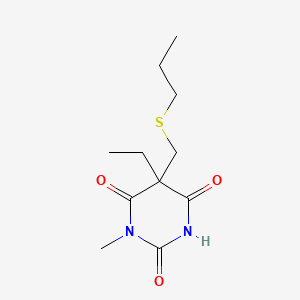
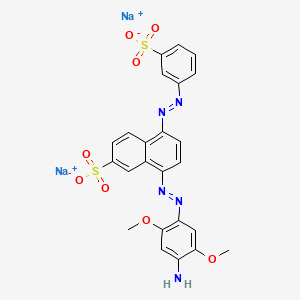

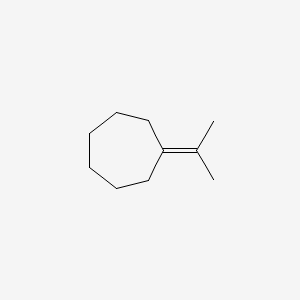

![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

